Cas no 61694-84-6 (1,2-Ethanediamine, N-methyl-N-(1-phenylethyl)-)

1,2-Ethanediamine, N-methyl-N-(1-phenylethyl)- structure
61694-84-6 structure
Product Name:1,2-Ethanediamine, N-methyl-N-(1-phenylethyl)-
CAS No:61694-84-6
MF:C11H18N2
MW:178.274022579193
CID:469671
PubChem ID:12861865
Update Time:2025-04-19

1,2-Ethanediamine, N-methyl-N-(1-phenylethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,2-Ethanediamine, N-methyl-N-(1-phenylethyl)-
    • N'-methyl-N'-(1-phenylethyl)ethane-1,2-diamine
    • SCHEMBL11471518
    • 61694-84-6
    • N~1~-Methyl-N~1~-(1-phenylethyl)ethane-1,2-diamine
    • AKOS011976886
    • DTXSID20511749
    • Inchi: 1S/C11H18N2/c1-10(13(2)9-8-12)11-6-4-3-5-7-11/h3-7,10H,8-9,12H2,1-2H3
    • InChI Key: BCHZKTHEJAJBEW-UHFFFAOYSA-N
    • SMILES: N(C)(CCN)C(C)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 178.14714
  • Monoisotopic Mass: 178.146998583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 29.3Ų

Experimental Properties

  • PSA: 29.26
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